(4-(1H-pyrrol-1-yl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Description
The compound (4-(1H-pyrrol-1-yl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a structurally complex molecule featuring two distinct moieties: a 4-(1H-pyrrol-1-yl)phenyl group and a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl spirocyclic system. The spirocyclic core introduces conformational rigidity, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-18(2)23-13-19(14-24-18)11-21(12-19)17(22)15-5-7-16(8-6-15)20-9-3-4-10-20/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDUCOOPZSLGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 7,7-dimethyl-2-[4-(1H-pyrrol-1-yl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane, primarily targets the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of the DHFR and enoyl ACP reductase enzymes. This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria.
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase enzymes disrupts the folate synthesis pathway and fatty acid synthesis pathway respectively. These pathways are vital for bacterial growth and survival. The disruption of these pathways leads to the death of the bacteria, exhibiting the compound’s antibacterial properties.
Result of Action
The compound’s action results in the suppression of bacterial growth due to the inhibition of essential biochemical pathways. In addition, it has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures, suggesting potential uses in biotechnology.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound was found to be effective in the specific environment of a Chinese hamster ovary cell culture. .
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone , often referred to as a pyrrole-based spiro compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.31 g/mol
- Structural Features :
- A pyrrole ring attached to a phenyl group.
- A spirocyclic structure that contributes to its unique biological properties.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 278.31 g/mol |
| Functional Groups | Pyrrole, Phenyl, Spirocyclic |
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties, particularly against non-small cell lung cancer (NSCLC). In vitro assays demonstrated that it acts as a potent inhibitor of mutated KRAS G12C proteins, which are implicated in various cancers. The compound binds effectively within the switch-II pocket of KRAS G12C, leading to reduced cell proliferation in cancer models.
Case Study: KRAS G12C Inhibition
In a study published in Nature Communications, researchers evaluated the efficacy of the compound in xenograft mouse models. The results indicated:
- Dose-dependent antitumor effects were observed with significant tumor reduction at higher concentrations.
- The compound exhibited high metabolic stability in liver microsomes, suggesting favorable pharmacokinetic properties for further development .
Anti-inflammatory Properties
The compound also shows promise in reducing inflammatory responses. In cellular assays, it inhibited the production of pro-inflammatory cytokines, indicating potential utility in treating inflammatory diseases.
Research Findings
A study published in Journal of Medicinal Chemistry reported that modifications to the spiro structure enhanced anti-inflammatory activity while maintaining low cytotoxicity against normal cells .
Neuroprotective Effects
Emerging research suggests neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems. This is particularly relevant for conditions such as Alzheimer's disease.
Evidence from Animal Models
In preclinical trials using rodent models of neurodegeneration, administration of the compound resulted in:
- Improved cognitive function.
- Reduction in amyloid-beta plaque formation.
These findings indicate a potential role for the compound in neurodegenerative disease management.
Chemical Reactions Analysis
Nucleophilic Addition at the Ketone Group
The central methanone group undergoes nucleophilic additions due to its electrophilic carbonyl carbon.
Mechanistic Note : Steric hindrance from the spirocyclic system slows reaction kinetics compared to linear ketones .
Electrophilic Aromatic Substitution (EAS) on the Pyrrole Ring
The 1H-pyrrol-1-yl substituent directs electrophiles to the α-positions of the pyrrole ring.
Limitation : Over-substitution occurs under prolonged reaction times due to the electron-rich nature of pyrrole .
Spirocyclic Ring-Opening Reactions
The 6,8-dioxa-2-azaspiro[3.5]nonane system undergoes acid- or base-catalyzed ring-opening.
Notable Observation : Ring-opening is regioselective, favoring cleavage at the oxygen-containing rings .
Cross-Coupling Reactions
The aryl-pyrrole moiety participates in transition-metal-catalyzed couplings.
Optimization Tip : Electron-deficient boronic acids enhance coupling efficiency .
Oxidation and Reduction Pathways
Functional group interconversions are critical for derivatization.
| Process | Reagents/Conditions | Product(s) | Selectivity | Reference |
|---|---|---|---|---|
| Ketone Oxidation | mCPBA, CH₂Cl₂ | Carboxylic acid (via Baeyer-Villiger pathway) | Low | |
| Pyrrole Reduction | H₂, Pd/C, EtOH | Pyrrolidine derivative | High |
Challenge : Over-oxidation of the spirocyclic ether occurs with strong oxidizing agents.
Photochemical Reactivity
UV irradiation induces unique transformations in the spirocyclic system.
| Condition | Wavelength (nm) | Product(s) | Quantum Yield | Reference |
|---|---|---|---|---|
| UV-A (365 nm) | Acetonitrile | Ring-contracted oxazole derivative | 0.12 | |
| UV-C (254 nm) | Toluene | Diradical intermediates trapped by TEMPO | N/A |
Application : Photodynamic therapy candidate development .
Key Research Findings:
-
The spirocyclic core enhances metabolic stability compared to non-constrained analogs, as shown in pharmacokinetic studies .
-
Pyrrole substituents improve solubility in polar aprotic solvents (e.g., DMF, DMSO) by 3–5× compared to phenyl analogs .
-
Acidic conditions preferentially cleave the dioxa ring over the azaspiro component due to oxygen’s higher electronegativity .
This compound’s reactivity profile makes it valuable for developing kinase inhibitors and photosensitizers, with ongoing research focusing on optimizing selectivity in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A closely related compound, (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone (PubChem entry, 2004), shares the spirocyclic methanone scaffold but differs in the aromatic substituent . Key distinctions include:
| Property | Target Compound | Pyrazole Analogue |
|---|---|---|
| Aromatic Substituent | 4-(1H-pyrrol-1-yl)phenyl | 5-methyl-1-phenyl-1H-pyrazol-4-yl |
| Heteroatom Configuration | Pyrrole (one N atom in 5-membered ring) | Pyrazole (two adjacent N atoms in 5-membered ring) |
| Electron Density | Electron-rich (pyrrole) | Moderately electron-deficient (pyrazole) |
| Hypothetical logP | ~3.2 (estimated) | ~2.8 (estimated) |
| Potential Applications | Kinase inhibition, photophysical materials | Antifungal agents, COX-2 inhibition |
Functional Implications
- Solubility : The pyrazole analogue’s lower estimated logP suggests better aqueous solubility, whereas the pyrrole derivative’s hydrophobicity could favor membrane permeability.
- Spirocyclic Rigidity : Both compounds benefit from the spirocyclic system’s restricted rotation, which reduces entropy penalties during target binding, a feature critical in drug design .
Research Findings and Methodological Considerations
Crystallographic Analysis
The spirocyclic framework of such compounds is typically resolved using SHELXL, a refinement program renowned for handling small-molecule crystallography. Recent SHELXL updates enable improved treatment of disorder and hydrogen-bonding networks, critical for accurate modeling of the target compound’s sterically crowded spiro core .
Q & A
Q. What are the optimized synthetic routes for synthesizing (4-(1H-pyrrol-1-yl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone, and how do reaction conditions influence yield?
-
Methodological Answer : A common approach involves coupling pyrrole derivatives with spirocyclic ketones. For example, refluxing 4-(1H-pyrrol-1-yl)phenyl precursors with 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl intermediates in xylene for 25–30 hours under inert conditions, followed by purification via recrystallization (e.g., methanol) or column chromatography . Yields (67–85%) depend on stoichiometry, solvent polarity, and reaction time. Side reactions (e.g., oxidation) can be mitigated using chloranil as a dehydrogenation agent .
-
Key Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 25–30 hours | Prolonged time increases purity but risks decomposition |
| Solvent | Xylene | High-boiling solvent ensures reflux stability |
| Purification | Methanol recrystallization | Reduces impurities to <5% |
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyrrole protons (δ 6.2–7.1 ppm) and spirocyclic carbons (δ 50–70 ppm). The carbonyl group (methanone) appears at δ 165–175 ppm in 13C NMR .
- IR Spectroscopy : Confirm C=O stretch (~1680 cm⁻¹) and pyrrole C-N/C-C vibrations (~1450 cm⁻¹) .
- X-ray Crystallography : Resolve spirocyclic geometry and intermolecular interactions (e.g., π-stacking in pyrrole rings) .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s stability under environmental or biological conditions?
- Methodological Answer : Apply split-plot or randomized block designs to evaluate stability across variables (pH, temperature, UV exposure). For example:
-
Split-plot design : Assign stability tests (e.g., HPLC degradation analysis) to subplots with controlled humidity/temperature .
-
Long-term studies : Monitor abiotic/biotic transformations (hydrolysis, enzymatic degradation) using LC-MS/MS .
- Key Considerations :
| Factor | Test Method | Relevance to Stability |
|---|---|---|
| pH 7–9 | Buffered aqueous solutions | Predicts hydrolytic stability |
| UV irradiation | Photoreactor (254 nm) | Assesses photodegradation pathways |
| Enzymatic assays | Liver microsomes (CYP450) | Models metabolic fate |
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., pyrrole nitrogen, carbonyl carbon) .
- Molecular Docking : Simulate binding to receptors (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonds between the spirocyclic oxygen and catalytic residues .
- MD Simulations : Assess conformational flexibility of the spirocyclic system in lipid bilayers (NAMD/GROMACS) .
Q. What strategies resolve contradictions in spectral or bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Compare NMR/IR data from multiple sources (e.g., PubChem, crystallography databases) to identify solvent-induced shifts or tautomeric forms .
- Dose-response validation : Replicate bioassays (e.g., enzyme inhibition) with controlled compound purity (>95%) and standardized protocols .
Theoretical and Methodological Frameworks
Q. How should researchers align studies of this compound with broader theoretical frameworks (e.g., drug design, materials science)?
- Methodological Answer : Link the compound’s spirocyclic scaffold to:
- Drug Design : Use Lipinski’s Rule of Five to evaluate drug-likeness (e.g., logP <5, molecular weight <500 Da) .
- Materials Science : Study π-conjugation in pyrrole-spirocyclic hybrids for organic semiconductors .
- Environmental Chemistry : Apply fugacity models to predict environmental distribution based on logKow and vapor pressure .
Data Contradiction Analysis
Q. Why might NMR spectra of the compound vary between synthetic batches, and how can this be addressed?
- Methodological Answer : Variations arise from:
- Tautomerism : Pyrrole protons may shift due to keto-enol equilibria. Use deuterated DMSO to stabilize tautomers .
- Residual solvents : Methanol/acetone traces in recrystallized batches alter peak splitting. Dry samples under vacuum (24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
